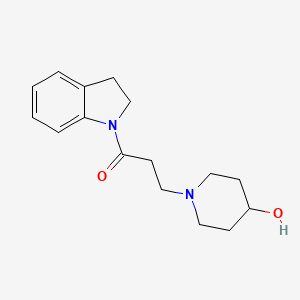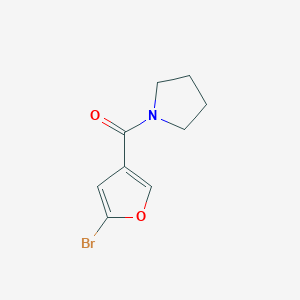
1-(2,3-Dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as DHP and is a synthetic derivative of the alkaloid indole. DHP has been found to have a variety of biochemical and physiological effects, making it an interesting compound for scientific research.
作用机制
The exact mechanism of action of DHP is not fully understood, but it is thought to act on various signaling pathways in the body. DHP has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects. It has also been shown to modulate the activity of various enzymes and receptors, including the cannabinoid receptor CB1 and the dopamine transporter.
Biochemical and Physiological Effects:
DHP has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DHP has also been shown to have antitumor effects, inhibiting the growth of various cancer cell lines in vitro and in vivo. In addition, DHP has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using DHP in lab experiments is its wide range of pharmacological activities. DHP has been shown to have anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a versatile compound for scientific research. However, one limitation of using DHP is its potential toxicity. While DHP has been found to be relatively safe in animal studies, further research is needed to fully understand its safety profile.
未来方向
There are many potential future directions for research on DHP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DHP has been found to have neuroprotective properties and may be able to slow or prevent the progression of these diseases. Another area of interest is its potential use as an anticancer agent. DHP has been shown to have antitumor effects in various cancer cell lines and may be useful in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of DHP and its potential applications in the field of medicine.
合成方法
The synthesis of DHP involves the reaction of 2,3-dihydroindole with 4-hydroxypiperidine in the presence of a suitable base. The resulting product is then purified using various methods, including column chromatography and recrystallization. The synthesis of DHP has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
DHP has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. DHP has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-14-6-9-17(10-7-14)11-8-16(20)18-12-5-13-3-1-2-4-15(13)18/h1-4,14,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMYSBBPIWQLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)



![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)


